molecular formula C12H16O3 B1415049 5-(3-Methylphenoxy)pentanoic acid CAS No. 87411-36-7

5-(3-Methylphenoxy)pentanoic acid

Cat. No.: B1415049
CAS No.: 87411-36-7
M. Wt: 208.25 g/mol
InChI Key: APBTWFGXWDJBPG-UHFFFAOYSA-N
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Description

5-(3-Methylphenoxy)pentanoic acid is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is characterized by the presence of a phenoxy group substituted with a methyl group at the third position and a pentanoic acid chain. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

5-(3-Methylphenoxy)pentanoic acid is utilized in various scientific research fields, including:

Safety and Hazards

The safety information for 5-(3-Methylphenoxy)pentanoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of 5-(3-Methylphenoxy)pentanoic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylphenoxy)pentanoic acid typically involves the reaction of 3-methylphenol with 5-bromopentanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom bonded to the bromine atom, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium hydroxide as the base and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylphenoxy)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylphenoxy)pentanoic acid
  • 5-(2-Methylphenoxy)pentanoic acid
  • 5-Phenoxypentanoic acid

Uniqueness

5-(3-Methylphenoxy)pentanoic acid is unique due to the specific position of the methyl group on the phenoxy ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

5-(3-methylphenoxy)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-10-5-4-6-11(9-10)15-8-3-2-7-12(13)14/h4-6,9H,2-3,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBTWFGXWDJBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651864
Record name 5-(3-Methylphenoxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87411-36-7
Record name 5-(3-Methylphenoxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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